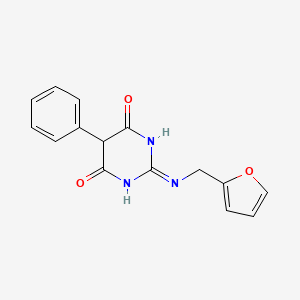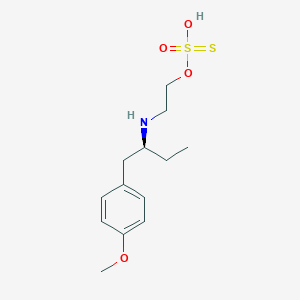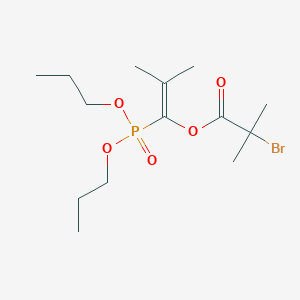
1-(Dipropoxyphosphoryl)-2-methylprop-1-en-1-yl 2-bromo-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dipropoxyphosphoryl)-2-methylprop-1-en-1-yl 2-bromo-2-methylpropanoate is an organic compound characterized by its complex structure, which includes a dipropoxyphosphoryl group, a methylprop-1-en-1-yl group, and a 2-bromo-2-methylpropanoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dipropoxyphosphoryl)-2-methylprop-1-en-1-yl 2-bromo-2-methylpropanoate typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-2-methylpropanoic acid with a suitable alcohol (such as dipropyl alcohol) in the presence of a phosphorylating agent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as distillation or chromatography are essential to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Dipropoxyphosphoryl)-2-methylprop-1-en-1-yl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted derivatives, alkenes, and alcohols, depending on the specific reaction pathway .
Aplicaciones Científicas De Investigación
1-(Dipropoxyphosphoryl)-2-methylprop-1-en-1-yl 2-bromo-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(Dipropoxyphosphoryl)-2-methylprop-1-en-1-yl 2-bromo-2-methylpropanoate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems.
Comparación Con Compuestos Similares
2-Bromo-2-methylpropanoic acid: Shares the bromo and methyl groups but lacks the dipropoxyphosphoryl and methylprop-1-en-1-yl groups.
Isopropyl 2-bromo-2-methylpropanoate: Similar in structure but with an isopropyl group instead of the dipropoxyphosphoryl group.
Propiedades
Número CAS |
37521-21-4 |
|---|---|
Fórmula molecular |
C14H26BrO5P |
Peso molecular |
385.23 g/mol |
Nombre IUPAC |
(1-dipropoxyphosphoryl-2-methylprop-1-enyl) 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C14H26BrO5P/c1-7-9-18-21(17,19-10-8-2)12(11(3)4)20-13(16)14(5,6)15/h7-10H2,1-6H3 |
Clave InChI |
BDAQVFREQBOENO-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(C(=C(C)C)OC(=O)C(C)(C)Br)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



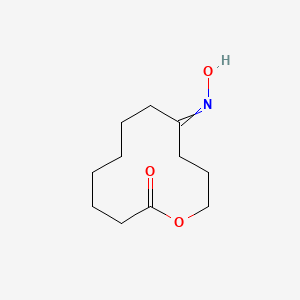
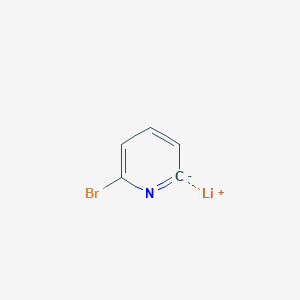
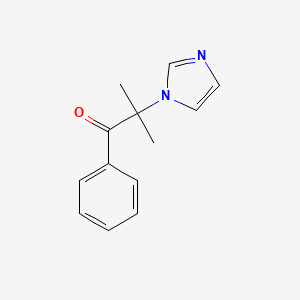
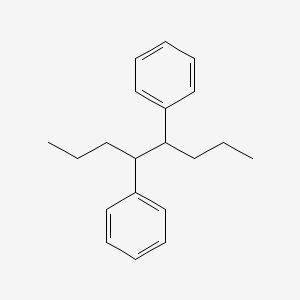

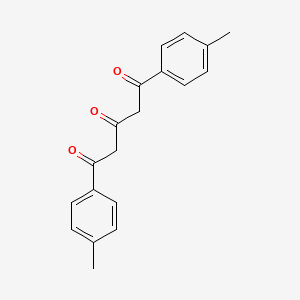
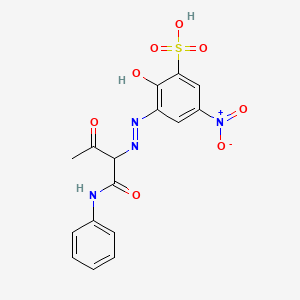
![4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile](/img/structure/B14666917.png)
phosphanium bromide](/img/structure/B14666925.png)
